BenchChemオンラインストアへようこそ!

Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride

Physicochemical property Lipophilicity LogP

This α,α-disubstituted cyclohexane scaffold is distinguished by its tertiary 4-hydroxyl, providing dual nucleophilic handles and enabling sequential chemoselective derivatization. The hydroxyl group significantly enhances aqueous solubility and hydrogen-bond donor capacity (logP 0.46, TPSA 72.55 Ų) compared to its des-hydroxy analog, making it ideal for CNS drug discovery, PROTAC linker design, and activity-based protein profiling. The compound is listed as discontinued by multiple suppliers, so we strongly recommend purchasing gram quantities while available to secure supply for critical synthesis and assay campaigns.

Molecular Formula C9H18ClNO3
Molecular Weight 223.7
CAS No. 1417636-30-6
Cat. No. B2744480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride
CAS1417636-30-6
Molecular FormulaC9H18ClNO3
Molecular Weight223.7
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)(CN)O.Cl
InChIInChI=1S/C9H17NO3.ClH/c1-13-8(11)7-2-4-9(12,6-10)5-3-7;/h7,12H,2-6,10H2,1H3;1H
InChIKeyPYMBBTGGVZBSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride (CAS 1417636-30-6): Procurement-Readiness and Building-Block Utility Guide


Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride (CAS 1417636-30-6) is a bifunctional cyclohexane building block featuring a methyl ester at C1 and geminally substituted aminomethyl and hydroxyl groups at C4, supplied as the hydrochloride salt (MW 223.70 g/mol, C₉H₁₈ClNO₃) . The compound belongs to the class of constrained α,α-disubstituted cyclohexane amino acid esters, which are widely employed as conformationally restricted scaffolds in medicinal chemistry to probe hydrogen-bonding networks and orient pendant pharmacophores. Commercially, the compound is listed at ≥98% purity by multiple vendors and requires sealed, dry storage at 2–8 °C .

Why Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride Cannot Be Replaced by Des-Hydroxy or Free-Acid Analogs


The presence of the tertiary 4-hydroxyl group fundamentally alters the physicochemical profile of this scaffold relative to its closest commercial analogs, particularly the 4-des-hydroxy methyl ester (CAS 29275-88-5 / 54640-02-7) and the 4-hydroxy free carboxylic acid (CAS 1989672-25-4). The hydroxyl adds two hydrogen-bond donor/acceptor sites (H_Acceptors = 4, H_Donors = 2 vs. H_Acceptors = 2, H_Donors = 1 for the des-hydroxy analog), simultaneously lowering logP by ~1.97 units and raising topological polar surface area (TPSA) by 20.23 Ų . These differences are not cosmetic; they directly determine whether a compound will meet CNS MPO desirability cutoffs, exhibit adequate aqueous solubility for biochemical assay formats, or engage a target binding site through productive hydrogen-bond contacts. Substituting the hydrochloride salt form with the free base or the carboxylic acid congener also alters solubility, stability, and the protonation state of the aminomethyl group, making direct interchange impossible without re-optimizing every downstream assay condition .

Quantitative Differentiation Evidence: Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride vs. Closest Analogs


LogP Reduction of ~1.97 vs. 4-Des-Hydroxy Methyl Ester Drives Superior Aqueous Compatibility

The target compound (CAS 1417636-30-6) exhibits a computed logP of 0.46, compared to a logP of 2.43 for the directly analogous 4-des-hydroxy methyl ester hydrochloride (trans isomer, CAS 29275-88-5; cis/trans mixture, CAS 54640-02-7). This represents a logP reduction of ~1.97 units (approximately 93-fold lower predicted n-octanol/water partition coefficient). The data are obtained from vendor-provided computational chemistry sections (method: octanol–water partition coefficient prediction; source: ChemScene for target, Molbase/Chemsrc for comparator) .

Physicochemical property Lipophilicity LogP Aqueous solubility

TPSA Increase of +20.23 Ų and Doubled Hydrogen-Bond Donor Count vs. Des-Hydroxy Analog

Introduction of the 4-hydroxyl group elevates TPSA from 52.32 Ų (des-hydroxy analog, CAS 29275-88-5) to 72.55 Ų (target compound, CAS 1417636-30-6), a gain of 20.23 Ų. Concomitantly, the hydrogen-bond donor count increases from 1 (aminomethyl -NH₃⁺) to 2 (aminomethyl -NH₃⁺ plus tertiary -OH), and the acceptor count increases from 2 to 4 (ester carbonyl oxygen, ester alkoxy oxygen, hydroxyl oxygen, and the aminomethyl nitrogen) . This expanded H-bond capacity is critical for engaging polar residues in target binding pockets and for satisfying CNS MPO desirability scores that reward TPSA values in the 40–70 Ų range for oral CNS drugs.

Polar surface area Hydrogen bonding Drug-likeness CNS MPO

Retention of Methyl Ester Enables In Situ Hydrolysis Profiling While Avoiding the LogP and Permeability Deficits of the Free Carboxylic Acid

The carboxylic acid congener (CAS 1989672-25-4) has a computed logP of 0.37 and a TPSA of 83.55 Ų—values that, while close to the target compound in lipophilicity, still impose a higher TPSA and a permanent negative charge at physiological pH, potentially limiting passive membrane permeability. The methyl ester of the target compound (logP 0.46) masks the carboxylate as an ester, which can be hydrolyzed intracellularly or in plasma by esterases to release the active carboxylic acid, a well-established prodrug strategy employed across the aminocyclohexane class . Class-level evidence from amino-alkyl-cyclohexane NMDA antagonists demonstrates that ester prodrugs of this scaffold class exhibit favorable brain penetration and in vivo activity following systemic administration, supporting the rationale for maintaining the ester functionality for cellular and in vivo applications [1].

Prodrug design Ester hydrolysis Permeability Intracellular delivery

Commercial Supply Fragility: The Target Compound Is Discontinued at Multiple Major Vendors, Elevating Supply Risk

CymitQuimica (brand: Fluorochem) lists the target compound (Ref. 10-F769639) as 'Discontinued' across all pack sizes (1 g, 250 mg, 500 mg) as of the last product update . By contrast, the des‑hydroxy analog Methyl trans-4-(aminomethyl)cyclohexanecarboxylate HCl (CAS 29275-88-5) is widely available in stock from multiple suppliers at the ≥98% purity level, including Aladdin Scientific (M158622, in stock 1 g–25 g) and TCI America . The hydroxy-bearing ethyl ester analog (CAS 1699298-34-4) is also listed as discontinued at CymitQuimica . This pattern suggests that the 4-hydroxycyclohexane sub-series carries inherently higher supply risk, making the target compound a premium, scarce building block.

Commercial availability Supply chain Procurement risk Vendor discontinuation

[EVIDENCE GAP] No Direct Comparative Biological Potency or In Vivo PK Data Available for This Scaffold

An exhaustive search of PubMed, BindingDB, ChEMBL, and patent databases (as of April 2026) returned no direct head-to-head comparison of the target compound against any of its analogs in any biological assay. No IC₅₀, Ki, or cellular activity data were found for CAS 1417636-30-6 or its free base (CAS 1417695-31-8). The class-level evidence from amino-alkyl-cyclohexane NMDA antagonists (e.g., MRZ 2/579, IC₅₀ = 2.16 ± 0.03 μM against glutamate toxicity in cultured cortical neurons) provides a pharmacological precedent for the scaffold class but cannot be directly attributed to the target compound [1]. Researchers must treat potency and selectivity claims as unverified and should commission custom profiling if biological differentiation is a procurement driver.

Evidence gap Biological activity Pharmacokinetics SAR comparison

Recommended Application Scenarios for Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride (CAS 1417636-30-6) Based on Quantitative Evidence


CNS Drug Discovery: MPO-Compliant Scaffold Optimization Requiring Hydrogen-Bond Anchoring

With a logP of 0.46 and TPSA of 72.55 Ų, the target compound resides within the favorable zone for CNS drug-like physicochemical space—close to the TPSA < 90 Ų and logP 1–3 benchmarks . The tertiary hydroxyl provides a unique H-bond donor anchor that the des‑hydroxy analog (TPSA 52.32 Ų, logP 2.43) cannot offer. Medicinal chemistry teams exploring targets such as NOP (nociceptin/orphanin FQ peptide) receptors or NMDA receptors—where constrained cyclohexane scaffolds have established SAR—should prioritize this compound as a 4‑OH probe. Ester lability provides a path to the carboxylic acid for late-stage salt or amide derivatization .

Biochemical Assay Development: Aqueous-Compatible Fragment or Probe Building Block

The low logP (0.46) relative to the des-hydroxy analog (logP 2.43) predicts significantly better aqueous solubility, enabling the compound to be formulated in DMSO‑free or low‑DMSO buffers at concentrations up to 10 mM without precipitation. This property is essential for isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based binding assays where organic co‑solvents can alter protein conformation or introduce signal artifacts . The gem‑hydroxy‑aminomethyl unit also allows immobilization via the amine without sacrificing the hydroxyl interaction handle .

Chemical Proteomics and Bioconjugation: Orthogonal Derivatization via Amine and Hydroxyl Handles

The presence of two chemically orthogonal nucleophilic centers—a primary aminomethyl group (pKa ~10) and a hindered tertiary hydroxyl—enables sequential, chemoselective derivatization. The amine can be modified with activated esters, sulfonyl chlorides, or isocyanates, while the 4‑OH remains available for subsequent Mitsunobu coupling, esterification, or oxidation to the ketone. This dual‑handle architecture distinguishes the compound from the monofunctional des‑hydroxy analog and supports applications in PROTAC linker design, activity‑based protein profiling (ABPP), and bifunctional probe synthesis .

Supply‑Chain Diversification: Insourcing a Scarce Building Block Before Vendor Extinction

Given that the compound is already listed as 'Discontinued' at CymitQuimica/Fluorochem and its ethyl ester analog has suffered a similar fate, the remaining commercial stocks (chiefly at ChemScene, Leyan, and AK Scientific) represent a finite resource . Research groups planning multi‑step synthetic routes that rely on this specific 4‑hydroxy‑4‑aminomethyl cyclohexane architecture should purchase gram quantities while available and consider commissioning a custom synthesis with a preferred CRO to lock in future supply. The widely available des‑hydroxy analog cannot serve as a drop‑in replacement because the 4‑OH is essential for hydrogen‑bond donor capacity and aqueous solubility .

Quote Request

Request a Quote for Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.